5-(ethylamino)pyrazine-2-carbothioamide
Description
Properties
CAS No. |
1342263-15-3 |
|---|---|
Molecular Formula |
C7H10N4S |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Ring Formation
The pyrazine core of 5-(ethylamino)pyrazine-2-carbothioamide is often constructed via condensation reactions between α-diketones and diamines. A patent by demonstrates the synthesis of 3-hydroxy-5-methylpyrazine-2-carboxylic acid through the reaction of methylglyoxal and 2-amino malonamide under basic conditions (40% NaOH, 5–10°C, 4–6 hours). While this method focuses on carboxylate intermediates, analogous routes could incorporate ethylamine derivatives to introduce the ethylamino group at position 5. Post-condensation, dehydration and cyclization in glacial acetic acid (reflux, 4–6 hours) are critical for ring aromatization.
Halogenation and Nucleophilic Substitution
Chlorination at position 3 using thionyl chloride (80°C, 6 hours) enables subsequent displacement with ethylamine. For example, 3-chloro-5-methylpyrazine-2-carboxylic acid undergoes hydrogenation (Pd/C, 2.0 MPa H₂, 60°C) to remove halogens, though this step may require modification to retain the ethylamino group. Computational modeling suggests that electron-withdrawing groups at position 2 enhance nucleophilic substitution rates at position 5.
Ethylamino Group Introduction
Direct Alkylation of Pyrazine Amines
Ethyl 5-aminopyrazine-2-carboxylate (, CAS 54013-06-8) serves as a precursor for ethylamino functionalization. Alkylation with ethyl iodide in dichloromethane (20°C, 12 hours) achieves moderate yields (20–30%), though over-alkylation remains a challenge. Diisopropylethylamine (DIPEA) is preferred as a base due to its low nucleophilicity, minimizing side reactions.
Reductive Amination
In continuous-flow systems, pyrazine-2-carboxylates react with ethylamine in the presence of Lipozyme® TL IM (tert-amyl alcohol, log P = 1.4), achieving 69 mg/hr throughput. This enzymatic approach avoids harsh conditions but requires post-reaction thionation to convert carboxamides to carbothioamides.
Carbothioamide Synthesis
Thionation of Carboxylic Acid Derivatives
Carboxylic acid intermediates (e.g., 3-hydroxy-5-methylpyrazine-2-carboxylic acid) are converted to carbothioamides using thiosemicarbazide in glacial acetic acid (reflux, 4–6 hours). IR spectroscopy confirms successful thionation via C═S stretches at 1322–1364 cm⁻¹. Lawesson’s reagent (toluene, 110°C) offers an alternative, though purification complexities limit yields to 50–60%.
One-Pot Cyclization-Thionation
Chalcone derivatives cyclize with thiosemicarbazide in acetic acid, directly yielding pyrazoline carbothioamides (80% yield). Adapting this method for pyrazines would require substituting chalcones with ethylamino-containing diketones.
Comparative Analysis of Synthetic Routes
Optimization and Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
5-(Ethylamino)pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry
In synthetic chemistry, 5-(ethylamino)pyrazine-2-carbothioamide serves as a building block for creating more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation to form sulfoxides or sulfones.
- Reduction to convert the carbothioamide group into other functional groups.
- Substitution reactions where the ethylamino group can be replaced by other nucleophiles.
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Sulfoxides, sulfones |
| Reduction | LiAlH₄, NaBH₄ | Amines |
| Substitution | Halides, amines | Substituted derivatives |
Biology
The compound is being investigated for its biological activity , particularly its potential as an antimicrobial and anticancer agent. Preliminary studies indicate that it may inhibit specific enzymes or modulate cellular receptor activity, leading to observed biological effects.
- Antimicrobial Activity : Research shows that derivatives of pyrazine compounds exhibit significant activity against various bacterial strains.
- Anticancer Properties : A study demonstrated that pyrazoline analogs derived from carbothioamide showed potent cytotoxic activity against breast cancer cells (MCF-7) with an IC50 value of 0.08 μM .
Medicine
Research is ongoing to explore the therapeutic potential of this compound as a drug candidate. Its mechanism of action involves interactions with specific molecular targets within cells, potentially leading to apoptosis in cancer cells.
Case Studies
- Anticancer Activity : A study involving various pyrazoline derivatives demonstrated their cytotoxic effects on lung (A549) and cervical (HeLa) cancer cell lines. The lead compounds exhibited promising IC50 values indicating their potential for drug development .
- Biochemical Pathways : Investigations into the biochemical pathways affected by this compound have revealed its role in inhibiting certain kinases associated with cancer progression . This suggests a multifaceted approach in targeting different pathways for therapeutic purposes.
Mechanism of Action
The mechanism of action of 5-(ethylamino)pyrazine-2-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| This compound | Pyrazine | 5-Ethylamino, 2-carbothioamide | Thioamide, amine | ~182.24 | Drug discovery, materials |
| 5-Methylpyrazine-2-carbohydrazide | Pyrazine | 2-Carbohydrazide | Hydrazide | ~168.17 | Antimicrobial agents |
| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | Pyrimidine | 4-Amino, 2-methylthio, 5-ester | Thioether, ester | ~243.30 | Antiviral research |
| Thieno[3,4-d]pyrimidinone derivative | Thienopyrimidinone | 5-Ethylamino, fused thiophene | Ketone, amine | ~345.40 | Kinase inhibition |
| CHIR99021 | Pyrimidine | Ethylamino, cyano, dichlorophenyl | Amine, nitrile | 465.30 | Stem cell maintenance |
| 2-(Ethylamino)-N-[(thiophen-2-yl)methyl]acetamide | Acetamide | Ethylamino, thiophene | Amide, amine | 198.28 | Neurological research |
Key Research Findings
Functional Group Impact : Carbothioamide groups enhance lipophilicity and metal-binding capacity compared to oxoamides, making them advantageous in metalloenzyme inhibition .
Ethylamino Substituent: Ethylamino groups improve target selectivity in kinase inhibitors (e.g., CHIR99021) by forming hydrogen bonds with ATP-binding pockets .
Heterocycle Core : Pyrazines exhibit distinct electronic properties compared to pyrimidines, influencing redox behavior and aromatic stacking in drug design .
Fused Systems: Thienopyrimidinones demonstrate improved metabolic stability over monocyclic analogs, critical for in vivo efficacy .
Q & A
Q. What are the recommended synthetic routes for 5-(ethylamino)pyrazine-2-carbothioamide, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Starting Materials : Use pyrazine derivatives (e.g., ethyl 2-chloro-pyrazine carboxylate) as precursors. Functionalize the pyrazine core via nucleophilic substitution with ethylamine .
- Thioamide Introduction : Employ thiocarbamation using Lawesson’s reagent or thiourea derivatives under reflux conditions in anhydrous solvents (e.g., ethanol, THF) .
- Optimization : Apply Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). Monitor yield via HPLC or TLC .
- Validation : Cross-check intermediate structures using H NMR and FT-IR to confirm amine and thioamide bond formation .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Spectroscopy :
- H/C NMR for functional group confirmation (e.g., ethylamino protons at δ ~2.5–3.0 ppm, thioamide C=S at ~200 ppm in C NMR) .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] calculated for CHNS: 183.0709) .
- Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., pyrazine-carbothioamides in ).
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Stepwise Purification :
- Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water .
- Recrystallization : Use ethanol/water (7:3 v/v) to isolate crystalline product. Optimize cooling rates to enhance crystal purity .
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for challenging separations .
- Quality Control : Monitor purity at each step via melting point analysis and HPLC retention time consistency .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Storage Conditions :
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation via LC-MS .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the thioamide group in this compound?
Methodological Answer:
- Experimental Approaches :
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with electrophiles (e.g., alkyl halides) .
- Intermediate Trapping : Identify transient species (e.g., thiolate intermediates) via low-temperature NMR .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy profiles for thioamide tautomerization .
- Key Findings : Thioamide sulfur exhibits nucleophilic character, enabling metal coordination (e.g., Cu) or S-alkylation reactions .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
Methodological Answer:
- SAR Design :
- Substituent Variation : Synthesize analogs with modified ethylamino groups (e.g., cyclopropylamino, isopropylamino) and assess bioactivity .
- Bioisosteric Replacement : Replace thioamide with sulfonamide or carboxamide to evaluate potency changes .
- Evaluation : Test derivatives in enzyme inhibition assays (e.g., kinase targets) and correlate activity with Hammett σ values or logP .
Q. How should researchers address contradictions in spectral or bioactivity data for this compound?
Methodological Answer:
- Troubleshooting Framework :
- Data Verification : Replicate experiments under identical conditions (solvent, temperature) .
- Analytical Cross-Check : Use orthogonal techniques (e.g., X-ray crystallography for ambiguous NMR peaks) .
- Batch Comparison : Analyze multiple synthetic batches to rule out impurities .
- Case Study : If bioactivity varies, validate cell-based assays with positive controls (e.g., known kinase inhibitors) .
Q. What computational tools are suitable for modeling the interactions of this compound with biological targets?
Methodological Answer:
- Workflow :
- Docking Simulations : Use AutoDock Vina to predict binding modes to proteins (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess complex stability .
- QSAR Modeling : Develop regression models linking substituent descriptors (e.g., molar refractivity) to IC values .
- Validation : Compare predicted vs. experimental binding affinities for lead optimization .
Q. What methodologies are recommended for evaluating the biological activity of this compound in cellular models?
Methodological Answer:
- In Vitro Protocols :
- Dose-Response Assays : Treat cells (e.g., HeLa, HEK293) with 0.1–100 µM compound and measure viability (MTT assay) .
- Target Engagement : Use Western blotting to monitor phosphorylation changes in signaling pathways (e.g., MAPK/ERK) .
- Controls : Include vehicle (DMSO) and reference inhibitors (e.g., staurosporine) .
Q. How can comparative methodologies enhance the interpretation of this compound research?
Methodological Answer:
- Approaches :
- Cross-Compound Analysis : Compare bioactivity with structurally related pyrazine derivatives (e.g., 5-(methylamino) analogs) .
- Technique Benchmarking : Validate novel assays (e.g., SPR binding) against established methods (e.g., ITC) .
- Data Integration : Use meta-analysis tools (e.g., RevMan) to aggregate findings from multiple studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
